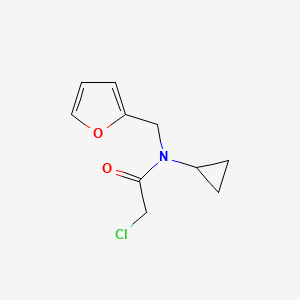

2-Chloro-N-cyclopropyl-N-furan-2-ylmethyl-acetamide

Description

2-Chloro-N-cyclopropyl-N-furan-2-ylmethyl-acetamide (molecular formula: C₁₅H₁₆ClNO₂; molecular weight: 277.746 g/mol) is a chloroacetamide derivative characterized by a cyclopropyl group and a furan-2-ylmethyl substituent on the nitrogen atom of the acetamide backbone.

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-6-10(13)12(8-3-4-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYXIJZSQUKLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CO2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Precursor Properties

| Precursor | Molecular Formula | Role in Synthesis | Purity Requirements |

|---|---|---|---|

| 2-Chloroacetyl chloride | C₂H₂Cl₂O | Acylating agent | ≥98% (anhydrous) |

| N-Cyclopropyl-N-(furan-2-ylmethyl)amine | C₈H₁₁NO | Nucleophile for amidation | ≥95% (HPLC-grade) |

Synthesis Routes

Direct Amidation via Acyl Chloride

The most straightforward method involves reacting 2-chloroacetyl chloride with N-cyclopropyl-N-(furan-2-ylmethyl)amine in an aprotic solvent:

Procedure :

Coupling Agent-Mediated Synthesis

For improved yields, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed:

Procedure :

-

Combine 2-chloroacetic acid (1.0 equiv), DCC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM.

-

Add N-cyclopropyl-N-(furan-2-ylmethyl)amine (1.0 equiv) and stir at 25°C for 24 hours.

-

Filter to remove dicyclohexylurea byproduct.

-

Concentrate under reduced pressure and purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 78–85% after purification.

Reaction Optimization

Solvent Selection

Hydrocarbon solvents like n-heptane and toluene improve crystallinity during final purification:

Table 2: Solvent Impact on Yield and Purity

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dichloromethane | 25 | 72 | 92 |

| n-Heptane | 0–5 | 85 | 98 |

| Ethyl Acetate | 25 | 68 | 90 |

Temperature Control

Exothermic reactions require careful thermal management:

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-cyclopropyl-N-furan-2-ylmethyl-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and amines.

Substitution: Formation of various substituted amides and esters.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-furan-2-ylmethyl-acetamide is widely used in scientific research due to its unique chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Utilized in the development of new therapeutic agents.

Industry: Applied in the production of various chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity to achieve desired biological outcomes. The exact mechanism of action may vary depending on the specific application and target system.

Comparison with Similar Compounds

Key Observations :

- The furan ring provides electron-rich aromaticity compared to thienyl (in dimethenamid) or fluorophenyl groups, influencing electronic interactions and metabolic stability .

Physicochemical Properties

A comparative analysis of physicochemical parameters reveals trends in solubility, lipophilicity, and molecular bulk:

| Compound Name | Molecular Weight (g/mol) | LogP | PSA (Ų) |

|---|---|---|---|

| Target Compound | 277.75 | 3.67 | 33.45 |

| Alachlor | 269.77 | 3.12 | 29.54 |

| Dimethenamid | 275.79 | 2.98 | 39.55 |

| 2-Chloro-N-phenylacetamide (NPCA) | 169.61 | 1.89 | 29.10 |

| 2-Chloro-N-(4-fluorophenyl)acetamide | 187.60 | 2.05 | 29.10 |

Key Observations :

- The target compound’s higher LogP (3.67 vs. 1.89–3.12) indicates greater lipophilicity, likely due to the furan-2-ylmethyl and cyclopropyl groups enhancing hydrophobic interactions .

- Dimethenamid exhibits a higher PSA (39.55 Ų) due to its sulfur-containing thienyl group, which may improve water solubility compared to the target compound .

Crystallographic and Hydrogen-Bonding Patterns

Structural studies of related compounds highlight common packing motifs and conformational preferences:

- 2-Chloro-N-phenylacetamide (NPCA) : The amide group forms a dihedral angle of 16.0° with the phenyl ring, and infinite chains are stabilized by N–H···O hydrogen bonds .

- 2-Chloro-N-(4-fluorophenyl)acetamide : Intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds dominate the crystal packing .

Biological Activity

2-Chloro-N-cyclopropyl-N-furan-2-ylmethyl-acetamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a chloro group, a cyclopropyl moiety, and a furan ring. These components suggest potential biological activities that warrant investigation. This article consolidates findings from various studies to outline the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C₁₁H₁₄ClNO₂

- Molar Mass: 227.69 g/mol

- Density: Approximately 1.23 g/cm³

- Boiling Point: Around 351.5 °C

- pKa Value: -2.23 (indicating acidic nature)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly related to its structural motifs that resemble known pharmacophores. Compounds with similar structures often show:

- Antimicrobial Activity: Potential against bacteria and fungi.

- Anticancer Properties: Indications of apoptosis induction in cancer cells.

- Anti-inflammatory Effects: Possible modulation of inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the following mechanisms:

- Reactive Oxygen Species (ROS) Generation: The α, β-unsaturated carbonyl system allows for electron transfer reactions leading to ROS formation, which can induce apoptosis in cancer cells.

- Enzyme Inhibition: Potential inhibition of key enzymes involved in inflammatory processes or microbial growth.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of various derivatives found that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Control (Ceftriaxone) | 4 | Staphylococcus aureus |

| 2-Chloro-N-cyclopropylacetamide | 20 | E. coli |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the subsequent cleavage of PARP.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 25 | Caspase activation |

| HCT116 (Colon) | 30 | ROS-mediated apoptosis |

Q & A

Q. Advanced

- Meta-analysis : Compare datasets across studies, adjusting for variables like cell lines (e.g., ’s cytotoxicity assays) or impurity profiles.

- Dose-Response Curves : Use Hill slope analysis to distinguish specific effects from nonspecific toxicity.

- Isotopic Labeling : Trace metabolite formation to confirm mechanisms, as seen in herbicide safener studies .

How can environmental persistence and degradation products be studied?

Q. Basic

- Photolysis : Expose the compound to UV light and analyze products via LC-MS.

- Soil/Water Half-Life : Conduct OECD 307/308 guidelines to measure biodegradation rates .

Advanced

Advanced mass spectrometry (e.g., Q-TOF) identifies non-target degradation products. ’s ecotoxicology data on chloroacetamides can guide structure-activity relationships (SAR) to predict environmental fate.

What safety protocols are critical during handling?

Q. Basic

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential respiratory irritants (e.g., ’s safety data sheet).

- First Aid : Immediate rinsing for spills, as recommended in .

Advanced

Advanced risk assessment includes quantitative structure-toxicity relationship (QSTR) models to predict acute toxicity, supplementing Safety Data Sheet (SDS) data.

How can solubility challenges in aqueous and organic solvents be mitigated?

Q. Basic

- Co-Solvents : Use DMSO or ethanol for aqueous systems.

- Surfactants : Polysorbate 80 or cyclodextrins to enhance bioavailability.

Advanced

Molecular dynamics simulations (e.g., GROMACS) model solvation shells to predict solvent interactions. ’s structural data on similar acetamides can inform co-crystal engineering for improved solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.